molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No. B087213
Key on ui cas rn: 1013-83-8
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
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Patent
US06844344B2

Procedure details

5-Bromo-2-naphthoic acid (17.33 g, 69 mmol) and 250 mL of MeOH were combined in a flask under N2 atmosphere. Thionyl chloride (5.84 mL, 80 mmol) was added dropwise over 15 minutes at a temperature of 25-30° C. resulting in a pale yellow mixture. The mixture was heated at reflux for 3¼ hours. The resulting yellow solution was concentrated in vacuo to 137.4 g of solution then placed in the freezer overnight. The resulting thick mixture was filtered and the solid was washed with 100 mL of cold MeOH. The solid was dried in vacuo at 50° C. to give 11.39 g of intermediate title compound as white crystals. A second crop was filtered and washed with 100 mL of cold MeOH. The solid was dried to 1.31 g of white crystals. Yield: 69%, 2 crops.
Quantity
17.33 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.84 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]([OH:14])=[O:13])=[CH:7]2.S(Cl)(Cl)=O.[CH3:19]O>>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]([O:14][CH3:19])=[O:13])=[CH:7]2

Inputs

Step One
Name
Quantity
17.33 g
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.84 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a pale yellow mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3¼ hours
CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow solution was concentrated in vacuo to 137.4 g of solution
CUSTOM
Type
CUSTOM
Details
then placed in the freezer overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting thick mixture was filtered
WASH
Type
WASH
Details
the solid was washed with 100 mL of cold MeOH
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.39 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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